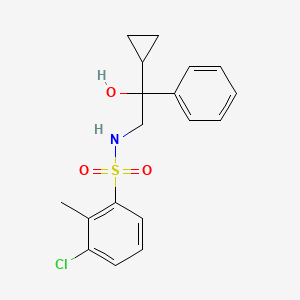

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-13-16(19)8-5-9-17(13)24(22,23)20-12-18(21,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,20-21H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNLHBSDMJHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.

Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfonamide group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide, in cancer therapy. These compounds have been investigated for their ability to inhibit specific kinases involved in tumor growth. For instance, derivatives that include similar structural features have shown promising results as RET kinase inhibitors, which are crucial in various cancers .

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. The structural characteristics of this compound suggest that it may exhibit antibacterial activity through mechanisms similar to those of traditional sulfa drugs, which inhibit bacterial folate synthesis .

Neuroprotective Effects

Research indicates that certain sulfonamide derivatives can exhibit neuroprotective effects. The presence of the cyclopropyl and hydroxy groups may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in neurodegenerative disease treatments .

Synthesis of Complex Molecules

The unique structure of this compound allows it to serve as a precursor in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various reactions, such as nucleophilic substitutions and coupling reactions, facilitating the development of new pharmaceuticals .

Catalytic Applications

The compound may also be used in catalytic processes involving transition metals. Its ability to coordinate with metal centers can be exploited in catalytic cycles for organic transformations, enhancing reaction efficiency and selectivity .

Case Study 1: RET Kinase Inhibition

A study demonstrated that a series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on RET kinase. The results indicated that compounds with structural similarities to this compound showed significant inhibition of RET activity, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, various sulfonamide derivatives were screened for antibacterial activity against common pathogens. The compound exhibited moderate activity, supporting its potential use as an antimicrobial agent. Further optimization of its structure could enhance its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyclopropyl and phenylethyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Conformation

The compound’s closest structural analog is 3-chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide (), which replaces the cyclopropyl and phenyl groups with furan and thiophene heterocycles. Key comparisons include:

- Steric Effects : The cyclopropyl and phenyl substituents in the main compound introduce greater steric bulk compared to the planar furan and thiophene rings in the analog. This may hinder rotational freedom or substrate binding in biological systems.

- Hydrogen Bonding : The hydroxyl and sulfonamide groups in both compounds facilitate hydrogen bonding, critical for molecular recognition in biological or crystalline states .

Table 1: Structural Comparison of Analogs

Sulfonamide vs. Amide Functionality

Compared to 3-chloro-N-(2-methylphenyl)benzamide (), the sulfonamide group in the main compound exhibits:

- Hydrogen Bonding : The sulfonyl group provides two strong hydrogen-bond acceptors (S=O), whereas amides offer one (C=O). This difference may influence crystal packing or protein binding .

- Conformational Rigidity : The tetrahedral geometry of the sulfonamide sulfur atom imposes distinct torsional constraints compared to the planar amide group.

Crystallographic Insights

Key findings from analogous structures include:

- Hydrogen-Bond Networks : Sulfonamide derivatives often form extended H-bond networks in crystals, stabilizing polymorphic forms .

Biological Activity

The compound 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with notable structural features including a chloro group and a cyclopropyl moiety. The sulfonamide functional group is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism can lead to bacteriostatic effects against a wide range of pathogens. Additionally, some studies suggest that compounds with similar structures may also interact with various cellular pathways, influencing processes such as apoptosis and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies show effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, particularly against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating a potential role in modulating inflammatory responses .

- Cytotoxicity Against Cancer Cells : A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) . The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide, and what intermediates are critical?

- Methodological Answer : A typical multi-step synthesis involves:

Intermediate Formation : Reacting a substituted benzenesulfonyl chloride (e.g., 2-methyl-3-chlorobenzenesulfonyl chloride) with a hydroxy-cyclopropyl-phenylethylamine derivative under basic conditions (e.g., NaOH or Et₃N) to form the sulfonamide bond .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) are used to isolate intermediates, with yields optimized by controlling reaction temperatures (0–25°C) and solvent systems (e.g., dichloromethane/ethyl acetate) .

- Key Challenges : Steric hindrance from the cyclopropyl and phenyl groups may reduce reaction efficiency, requiring excess reagents or prolonged reaction times .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., monoclinic space group P2₁ with unit cell parameters a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, β = 96.055°) .

- Spectroscopy : Compare NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., PubChem’s InChI key:

InChI=1S/C17H16ClNO5S2/...) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to distinguish target-specific effects from off-target toxicity .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with suspected targets (e.g., enzymes with sulfonamide-binding pockets), validating results with mutagenesis or competitive binding assays .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(2-chlorophenyl)-2-nitrobenzenesulfonamide) to identify conserved structure-activity relationships .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products .

- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using the Arrhenius equation to predict shelf-life .

- Crystallinity Impact : Compare stability of amorphous vs. crystalline forms using DSC and PXRD, as crystalline structures often exhibit higher thermal stability .

Q. What in vitro assays are suitable for probing this compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Activity Assays : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure inhibition kinetics. Determine Kᵢ values via Lineweaver-Burk plots .

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess intracellular localization and accumulation .

- Protein Binding : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to purified targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.